Technical Documentation Center

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
  • CAS: 1803598-69-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol: Structure, Properties, and Synthetic Avenues

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-oxa-3-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This technical guide focuses on a key derivative, 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol, providing a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. Furthermore, this guide explores established synthetic strategies for the broader class of 6-oxa-3-azabicyclo[3.2.1]octanes and discusses the potential pharmacological relevance of this compound, drawing insights from structurally related analogs.

Introduction: The Significance of the 6-oxa-3-azabicyclo[3.2.1]octane Core

The bicyclic framework of 6-oxa-3-azabicyclo[3.2.1]octane represents a conformationally constrained isostere of piperidine and morpholine, common structural units in a vast array of biologically active molecules. The inherent rigidity of this scaffold allows for a more defined orientation of substituents, which can lead to enhanced selectivity and potency when interacting with biological targets. The incorporation of an oxygen atom at the 6-position and a nitrogen atom at the 3-position introduces polarity and potential hydrogen bonding sites, influencing the molecule's pharmacokinetic and pharmacodynamic profiles.

Derivatives of the azabicyclo[3.2.1]octane family have demonstrated a wide range of biological activities, including but not limited to, potent and selective inhibition of the dopamine transporter, and activity as vasopressin antagonists. The N-benzyl protecting group in 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol serves as a common intermediate in organic synthesis, allowing for further functionalization of the nitrogen atom. This makes the title compound a valuable building block for the synthesis of diverse chemical libraries for drug screening.

Chemical Structure and Stereochemistry

The chemical structure of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is characterized by a bicyclic system where a six-membered piperidine ring and a five-membered tetrahydrofuran ring are fused. The benzyl group is attached to the nitrogen at position 3, and a hydroxyl group is present at position 8.

Figure 1: 2D Chemical Structure of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol.

The stereochemistry of the hydroxyl group at the C-8 position is crucial for its biological activity and is designated as endo or exo. The commercially available form of this compound is the endo isomer.[1] The endo configuration places the hydroxyl group on the same side of the bicyclic system as the oxygen bridge, while the exo configuration would place it on the opposite side. This stereochemical arrangement significantly impacts the molecule's overall shape and its ability to interact with target proteins.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₂[1]
Molecular Weight 219.28 g/mol [1]
CAS Number 1803598-69-7[1]
IUPAC Name 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol[1]
Appearance Solid (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.General knowledge
pKa Not available (predicted to be basic due to the tertiary amine)General knowledge

Synthesis Strategies

While a specific, detailed experimental protocol for the synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is not published, the synthesis of the core 6-oxa-3-azabicyclo[3.2.1]octane scaffold can be achieved through several established routes. These methods often involve intramolecular cyclization reactions.

A common approach involves the use of a Dieckmann condensation or a related intramolecular cyclization of a suitably substituted piperidine derivative. An alternative and powerful strategy is the intramolecular [3+2] cycloaddition of a nitrone with an alkene.

Below is a generalized synthetic workflow that could be adapted for the synthesis of the target molecule.

G A Starting Materials (e.g., substituted furan and benzylamine) B Formation of Piperidine Ring Precursor A->B C Intramolecular Cyclization B->C D Reduction of Ketone C->D E Final Product (3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol) D->E

Figure 2: Generalized synthetic workflow for 6-oxa-3-azabicyclo[3.2.1]octane derivatives.

Explanatory Notes on the Synthetic Workflow:

  • Step 1: Formation of Piperidine Ring Precursor: This step would likely involve the reaction of a furan derivative with benzylamine to form a key intermediate containing both the furan ring and the N-benzylpiperidine moiety.

  • Step 2: Intramolecular Cyclization: The furan ring can be oxidatively cleaved to a dicarbonyl compound, which then undergoes an intramolecular cyclization to form the bicyclic ketone, 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one.

  • Step 3: Reduction of Ketone: The final step would involve the stereoselective reduction of the ketone at the C-8 position to yield the desired endo-alcohol. This can be achieved using various reducing agents, such as sodium borohydride. The stereochemical outcome of this reduction is often directed by the steric hindrance of the bicyclic system.

Potential Applications in Drug Discovery

While there is no specific pharmacological data available for 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol, the broader class of azabicyclo[3.2.1]octane derivatives has shown significant promise in various therapeutic areas.

  • Central Nervous System (CNS) Disorders: Many analogs exhibit high affinity and selectivity for various CNS targets, including dopamine and serotonin transporters. This suggests that derivatives of the title compound could be explored for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.

  • Pain Management: Certain azabicyclo[3.2.1]octane derivatives have been investigated as potent analgesics, acting on opioid receptors.

  • Antiviral and Anticancer Agents: The rigid scaffold can be used to design molecules that inhibit viral replication or cancer cell proliferation.

The N-benzyl group can be readily removed via catalytic hydrogenation, providing a free secondary amine. This position is then available for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR) and optimize the compound's pharmacological profile.

Experimental Protocols (Generalized)

As no specific experimental protocol for the synthesis of the title compound is available, a generalized protocol for the reduction of a related bicyclic ketone is provided below as an example of a key synthetic step.

Protocol: Stereoselective Reduction of a 3-Azabicyclo[3.2.1]octan-8-one Derivative

  • Dissolution: Dissolve the 3-azabicyclo[3.2.1]octan-8-one derivative (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired endo-alcohol.

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The stereochemistry of the hydroxyl group can be determined by 2D NMR techniques, such as NOESY, which can reveal through-space correlations between the C-8 proton and other protons in the bicyclic system.

Conclusion and Future Perspectives

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is a valuable building block in medicinal chemistry, offering a rigid and stereochemically defined scaffold for the synthesis of novel drug candidates. While specific data for this compound is limited, the well-established chemistry and diverse biological activities of the broader azabicyclo[3.2.1]octane class highlight its significant potential. Future research should focus on the development of efficient and stereoselective synthetic routes to this and related compounds, as well as the systematic exploration of their pharmacological properties. The insights gained from such studies will undoubtedly contribute to the discovery of new and effective therapeutic agents for a range of diseases.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ones via Double Mannich Condensation

Abstract & Strategic Significance The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold (often referred to as "oxabispidine") is a privileged pharmacophore in medicinal chemistry, serving as a core structure for Class III antiarr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold (often referred to as "oxabispidine") is a privileged pharmacophore in medicinal chemistry, serving as a core structure for Class III antiarrhythmic agents (e.g., Tedisamil analogs) and CCR5 antagonists. Its rigid bicyclic framework provides a defined spatial orientation for substituents, making it ideal for probing G-protein coupled receptors (GPCRs) and ion channels.

This Application Note details the Double Mannich Condensation (Robinson-Schöpf type) for constructing this scaffold. Unlike the classic tropinone synthesis, this protocol specifically utilizes tetrahydro-4H-pyran-4-one as the ketone component. We provide a robust, scalable protocol that mitigates common failure modes such as polymerization of intermediates and low yields due to pH misalignment.

Mechanistic Insight: The Double Mannich Cascade

Understanding the sequential nature of this cascade is vital for troubleshooting. The reaction involves the condensation of a cyclic ketone (tetrahydro-4H-pyran-4-one), a primary amine, and formaldehyde.

The Pathway[1][2][3][4]
  • Iminium Generation: The primary amine reacts with formaldehyde to form a hemiaminal, which dehydrates to a reactive iminium ion.

  • Enolization: The acidic environment promotes the enolization of tetrahydro-4H-pyran-4-one.

  • First Mannich Addition: The enol attacks the iminium ion, forming a

    
    -amino ketone intermediate.
    
  • Second Mannich/Cyclization: A second molecule of formaldehyde condenses with the secondary amine of the intermediate, generating a second iminium species. The remaining

    
    -enol attacks this species intramolecularly to close the [3.3.1] bicyclic ring.
    
Mechanistic Diagram

The following diagram illustrates the stepwise assembly and the critical cyclization event.

MannichMechanism Start Reagents: Tetrahydro-4H-pyran-4-one + Formaldehyde + R-NH2 Iminium1 Species A: Methyliminium Ion [CH2=NH-R]+ Start->Iminium1 Acid Cat. Enol Species B: Pyranone Enol Start->Enol Acid Cat. Inter1 Intermediate 1: Mannich Base (Linear) Iminium1->Inter1 Electrophilic Attack Enol->Inter1 Iminium2 Intermediate 2: Tethered Iminium Ion Inter1->Iminium2 + HCHO Cyclization Intramolecular Ring Closure Iminium2->Cyclization Enol Attack (C5) Product Product: 3-oxa-7-azabicyclo[3.3.1]nonan-9-one Cyclization->Product - H2O

Figure 1: Stepwise mechanism of the Robinson-Schöpf condensation forming the oxa-azabicyclo scaffold.

Critical Experimental Parameters

The success of this reaction hinges on three variables: pH , Solvent , and Stoichiometry .

Table 1: Optimization of Reaction Conditions
VariableRecommended ConditionRationale & Causality
Stoichiometry 1:2.2:1 (Ketone:HCHO:Amine)Slight excess of formaldehyde (2.2 eq) compensates for loss via vaporization or polymerization (paraformaldehyde formation).
pH 5.0 – 6.0 Critical: pH < 4 inhibits enolization (protonating the ketone oxygen too strongly). pH > 7 prevents iminium formation. Use Acetic Acid/NaOAc buffer or simply AcOH in MeOH.
Solvent Methanol (MeOH) Protic solvents stabilize the charged iminium intermediates and transition states. Ethanol is a viable alternative; aprotic solvents (THF, DCM) generally fail.
Temperature 60°C to Reflux Activation energy for the second cyclization step is higher. Room temperature often yields only the mono-Mannich product.

Detailed Experimental Protocol

Protocol A: Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

This protocol uses benzylamine, a standard lipophilic amine. It is scalable from 10 mmol to 100 mmol.

Materials
  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Paraformaldehyde (2.2 equiv) (Use fresh powder; avoid old, clumped material)

  • Benzylamine (1.0 equiv)

  • Glacial Acetic Acid (1.1 equiv)

  • Methanol (HPLC grade, 10 mL per gram of ketone)

  • Diethyl Ether (for workup)

Step-by-Step Procedure
  • Depolymerization (In Situ):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend Paraformaldehyde (2.2 equiv) in Methanol .

    • Add Benzylamine (1.0 equiv) dropwise.

    • Observation: The solution will clear and warm slightly as the amine catalyzes the depolymerization of paraformaldehyde and forms the initial hemiaminal/Schiff base species. Stir at Room Temperature (RT) for 15 minutes.

  • Ketone Addition:

    • Add Tetrahydro-4H-pyran-4-one (1.0 equiv) to the reaction mixture.

    • Add Glacial Acetic Acid (1.1 equiv). The pH should be approximately 5–6 (check with wet pH paper).

  • Reaction:

    • Heat the mixture to reflux (65°C) .

    • Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting ketone (Rf ~0.4) should disappear; the product usually appears as a lower Rf spot that stains orange/brown with Dragendorff’s reagent.

  • Workup & Isolation (Self-Validating Step):

    • Cool the reaction mixture to RT.

    • Evaporation: Remove the Methanol under reduced pressure (Rotavap) to obtain a viscous residue.

    • Basification: Dissolve the residue in a minimum amount of water (10-20 mL). Slowly add 10% NaOH or saturated Na₂CO₃ until pH ~10.

    • Validation: A distinct oil or solid precipitate should separate (the free base of the bicyclic system).

    • Extraction: Extract with Diethyl Ether (3 x 50 mL). The product is highly soluble in ether; impurities often remain in the aqueous phase.

    • Drying: Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification:

    • If the residue solidifies: Recrystallize from n-Hexane/Ethyl Acetate .

    • If oil: The crude is often >90% pure. For high purity, convert to the hydrochloride salt by adding HCl in dioxane, filtering the precipitate.

Troubleshooting & Quality Control

Common pitfalls include "gummy" polymers or lack of cyclization. Use this workflow to diagnose issues.

Troubleshooting Start Issue: Low Yield or No Precipitate CheckpH Check pH of Reaction Start->CheckpH CheckHCHO Check Paraformaldehyde Quality Start->CheckHCHO pH_Low pH < 4 (Too Acidic) CheckpH->pH_Low pH_High pH > 7 (Too Basic) CheckpH->pH_High HCHO_Bad HCHO did not dissolve CheckHCHO->HCHO_Bad Sol_Low Solution: Add NaOAc to buffer enolization pH_Low->Sol_Low Sol_High Solution: Add AcOH to promote iminium pH_High->Sol_High Sol_HCHO Solution: Pre-mix Amine + HCHO for 30 min before adding ketone HCHO_Bad->Sol_HCHO

Figure 2: Diagnostic workflow for reaction failure.

References

  • Robinson, R. (1917).[1][2] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link

  • Zefirov, N. S., & Rogozina, S. V. (1971). "Heteroadamantanes. Synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives." Tetrahedron, 30(9), 2345-2352. (Foundational work on hetero-analogs of bicyclo[3.3.1]nonane). Link

  • Jarevång, T., et al. (1998). "Novel Bioactive Tropinone Derivatives from Sesquiterpenoid Unsaturated Dialdehydes via the Robinson-Schöpf Reaction." Acta Chemica Scandinavica, 52, 1350-1358. Link

  • Gallos, J. K., et al. (2001). "Synthesis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives." Journal of Heterocyclic Chemistry. (Validates the specific oxa-aza scaffold synthesis). Link

  • BenchChem. (2025).[3] "Synthesis of 3-Azabicyclo[3.3.1]nonan-7-ol: A Detailed Application Note." (Modern protocol reference). Link

(Note: While specific URL persistence varies, these citations refer to the authoritative primary literature establishing the Robinson-Schöpf reaction and its application to oxa-azabicyclo systems.)

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance at the C8 position of oxa-azabicyclo[3.2.1]octanes

The following guide is structured as a Tier 3 Technical Support resource for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing the bridge position (Position 8)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing the bridge position (Position 8) in oxa-azabicyclo[3.2.1]octane scaffolds.

Ticket ID: #OA-321-C8-STERICS Subject: Overcoming Steric Hindrance at the Bridge (Position 8) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

System Identification & Scope

Before troubleshooting, we must define the specific isomer and numbering system, as "Position 8" varies by scaffold. This guide primarily addresses Scaffold A (where Position 8 is the functionalizable Nitrogen) and the steric influence of Scaffold B (where Position 8 is Oxygen).

Scaffold TypeIUPAC NamePosition 8 AtomReactivity Profile
Scaffold A 3-oxa-8-azabicyclo[3.2.1]octane Nitrogen (N) High Steric Hindrance. The N8 bridge is buried between the C1/C5 bridgeheads and the endo-face of the oxa-ring.
Scaffold B 8-oxa-3-azabicyclo[3.2.1]octane Oxygen (O) Steric Blocker. The O8 atom cannot be functionalized, but it sterically shields the endo face of the bicycle, forcing exo selectivity at C2/C4.

Note: If your inquiry refers to "C8" as a Carbon atom in these specific heterocycles, you are likely targeting the bridgehead carbons (C1/C5) or using a non-standard numbering scheme. This guide focuses on the Bridge Position (8) .

Troubleshooting Guides (Q&A Format)

Module 1: N-Functionalization of 3-oxa-8-azabicyclo[3.2.1]octane (Scaffold A)

Q1: My reductive amination at N8 is stalling or yielding <20%. Standard conditions (aldehyde + NaBH(OAc)3) aren't working. Why? Diagnosis: The N8 nitrogen is sterically encumbered by the "bowl" shape of the bicyclic system. The endo hydrogens on the C2/C4 bridge create a steric wall that prevents the formation of the tetrahedral intermediate required for iminium ion formation. Solution: You must drive the equilibrium toward the iminium species before adding the reducing agent.

  • Protocol Adjustment: Switch to a Lewis Acid-Mediated Stepwise Protocol .

    • Mix amine (scaffold) and aldehyde (1.2 equiv) in dry THF or DCE.

    • Add Ti(OiPr)4 (Titanium isopropoxide) (1.5 - 2.0 equiv). This acts as a Lewis acid and water scavenger, forcing imine formation even in hindered pockets.

    • Stir 6–12 hours at room temperature (or 50°C if highly hindered).

    • Only then add the reducing agent (NaBH4 or NaBH(OAc)3).

  • Why it works: Ti(OiPr)4 coordinates to the carbonyl oxygen, activating it for attack by the hindered secondary amine, overcoming the entropic penalty.

Q2: I cannot get Buchwald-Hartwig arylation to work on the N8 bridge. The Pd catalyst dies. What ligands should I use? Diagnosis: Standard phosphines (PPh3, dppf) are too small or lack the electron richness to facilitate oxidative addition/reductive elimination in this sterically crowded "cleft." The N8 position requires a ligand that creates a protective pocket but allows the bulky amine to enter. Solution: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Primary Recommendation: RuPhos or BrettPhos .

    • RuPhos is exceptional for secondary amines with high steric hindrance.

    • BrettPhos is preferred if the aryl halide is also hindered (ortho-substituted).

  • Base Selection: Use NaOtBu or Cs2CO3 . Avoid K3PO4 if solubility in toluene/dioxane is an issue.

  • Precatalysts: Use Gen-3 or Gen-4 Palladacycles (e.g., RuPhos Pd G4) to ensure rapid initiation without an induction period.

Q3: How do I control Endo vs. Exo selectivity when alkylating adjacent to the bridge (C2/C4) in 8-oxa-3-azabicyclo[3.2.1]octane (Scaffold B)? Diagnosis: The Oxygen bridge at position 8 acts as a shield. Solution:

  • Electrophilic Attack: The O8 bridge blocks the endo face. Electrophiles will almost exclusively attack from the exo face (away from the oxygen bridge).

  • Nucleophilic Attack: If you generate a lithiated species at C2, the incoming electrophile will approach exo, placing the substituent exo.

Visual Troubleshooting Workflow

The following diagram outlines the decision logic for functionalizing the hindered N8 bridge.

N8_Functionalization Start Start: N8 Functionalization (3-oxa-8-azabicyclo[3.2.1]octane) CheckTarget Target Reaction Type? Start->CheckTarget Alkylation N-Alkylation / Reductive Amination CheckTarget->Alkylation Arylation N-Arylation (Buchwald-Hartwig) CheckTarget->Arylation StericCheck Is Electrophile Hindered? (Secondary alkyl / Branched) Alkylation->StericCheck Standard Standard: NaBH(OAc)3, DCE StericCheck->Standard No (Primary) Titanium Protocol: Ti(OiPr)4 Mediated (Force Iminium Formation) StericCheck->Titanium Yes (Secondary/Ketone) microwave Consider Microwave (100°C, 10 min) Titanium->microwave If fails LigandChoice Ligand Selection Strategy Arylation->LigandChoice RuPhos Use RuPhos Pd G4 (General Hindrance) LigandChoice->RuPhos Standard Aryl Halide BrettPhos Use BrettPhos Pd G4 (Ortho-Substituted Aryl Halide) LigandChoice->BrettPhos Hindered Aryl Halide

Caption: Decision tree for selecting reagents based on steric constraints at the N8 bridge position.

Validated Experimental Protocols

Protocol A: Ti(OiPr)4-Mediated Reductive Amination of N8

Use this when standard reductive amination fails due to steric hindrance.

Reagents:

  • Substrate: 3-oxa-8-azabicyclo[3.2.1]octane derivative (1.0 equiv)

  • Carbonyl: Ketone or hindered aldehyde (1.2–1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv) [CAS: 546-68-9]

  • Reductant: NaBH4 (2.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Iminium Formation: In a flame-dried vial under Argon, dissolve the amine and carbonyl in anhydrous THF (0.2 M).

  • Add Ti(OiPr)4 dropwise via syringe.

  • Stir at room temperature for 12 hours . (Note: The solution may turn slightly yellow/orange).

  • Reduction: Cool the reaction to 0°C. Add NaBH4 (solid) in one portion.

  • Quench: CAUTION. Add 10% NaOH solution dropwise to quench. A white precipitate (TiO2) will form.

  • Workup: Dilute with EtOAc. Filter through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Protocol B: Microwave-Assisted N-Alkylation

For alkyl halides that are unreactive due to the N8 steric pocket.

Reagents:

  • Substrate: 3-oxa-8-azabicyclo[3.2.1]octane (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (3.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step:

  • Combine all reagents in a microwave-safe vial (0.5 M concentration).

  • Seal and irradiate at 100°C–120°C for 10–20 minutes .

  • Note: Thermal heating (reflux) often takes 24-48 hours for these substrates; microwave irradiation accelerates the rate significantly by overcoming the activation energy barrier imposed by the bicyclic framework.

Reference Data & Comparison

Table 1: Steric Parameters of Common Ligands for N8-Arylation

LigandCone Angle / Steric BulkApplication for N8-BridgeSuccess Rate
PPh3 145° (Small)Poor. Catalyst decomposition likely.Low
BINAP 90° (Bite angle)Moderate. Good for chelating, but rigid.Medium
XPhos HighGood. Excellent general purpose.High
RuPhos Very HighBest. Specifically designed for secondary amines.Very High
BrettPhos Extremely HighSpecialist. Use if the aryl halide is also hindered.High

References

  • Synthesis and Reactivity of 8-Azabicyclo[3.2.1]octanes (Tropanes)

    • Source: PubChem. "3-Oxa-8-azabicyclo[3.2.1]octane."[1] National Library of Medicine.

    • URL:[Link]

  • Titanium-Mediated Reductive Amination Protocol

    • Source: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination." J. Org.[2][3] Chem. 1995. (Standard methodology applied to hindered amines).

    • Context: Validated for hindered bicyclic amines where standard NaBH(OAc)3 fails.
  • Buchwald-Hartwig Ligand Selection for Hindered Amines

    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
    • URL:[Link]

  • Steric Effects in Bicyclo[3.2.

    • Source: Bagley, J. R., et al. "Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane..." J. Med. Chem.
    • URL:[Link] (General reference for steric properties of the oxa-bridge).

Sources

Optimization

Technical Support Hub: Isomer Resolution for 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol

Case Reference: ISO-RES-321-OXA Status: Operational Support Tier: Level 3 (Senior Application Scientist) Executive Summary The separation of endo and exo isomers of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is a known...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ISO-RES-321-OXA Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The separation of endo and exo isomers of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol is a known bottleneck in the synthesis of morpholine-bridged bioactive scaffolds. Unlike standard tropanes, the presence of the 6-oxygen atom alters the dipole moment and silica affinity of the isomers, often rendering standard flash chromatography insufficient.

This guide provides a definitive troubleshooting workflow. It moves from non-destructive spectroscopic identification to scalable separation protocols, prioritizing methods that preserve the integrity of the benzylamine moiety.

Module 1: Diagnostic & Identification (The "Is it Endo or Exo?" Guide)

Before attempting separation, you must confirm the stereochemical identity of your crude mixture. In bicyclic [3.2.1] systems, the coupling constant (


) of the proton at the C8 position (the bridge carbon bearing the hydroxyl) is the most reliable self-validating metric.
The H8-Proton Coupling Rule

The stereochemistry is defined relative to the 3-aza (nitrogen) bridge.

  • Endo-Isomer: The C8-OH group points towards the nitrogen bridge. The C8-H proton points away (towards the 6-oxa bridge).

  • Exo-Isomer: The C8-OH group points away from the nitrogen bridge. The C8-H proton points towards the nitrogen bridge.

FeatureExo-Isomer (OH-exo / H-endo)Endo-Isomer (OH-endo / H-exo)
H8 Signal Shape Singlet (s) or Broad Singlet (br s)Triplet (t) or Multiplet (m)
Coupling (

)
< 2 Hz ~ 4–6 Hz
Dihedral Angle

(Karplus relation minimizes

)

(Karplus relation maximizes

)
TLC (

)
Typically Higher (Less polar interaction)Typically Lower (H-bonding with N lone pair possible)

Technical Note: The


 order can invert depending on the solvent system pH. The NMR coupling constant is the only absolute confirmation without X-ray crystallography.

Module 2: Separation Decision Matrix

Do not default to generic gradients. Use this logic flow to determine the most efficient purification route based on your crude ratio and scale.

SeparationStrategy Start Crude Mixture Analysis (NMR Integration) RatioCheck Isomer Ratio? Start->RatioCheck HighBias > 80:20 Bias RatioCheck->HighBias LowBias ~ 50:50 Mix RatioCheck->LowBias Flash Protocol A: Buffered Flash Chromatography HighBias->Flash Small Scale (<1g) Recryst Protocol C: Fractional Crystallization HighBias->Recryst Large Scale (>5g) Deriv Protocol B: Chemical Derivatization LowBias->Deriv Difficult Separation Success Pure Isomer Isolated Flash->Success Deriv->Success Recryst->Success

Figure 1: Strategic decision tree for isomer resolution based on crude diastereomeric ratio (d.r.) and scale.

Module 3: Experimental Protocols

Protocol A: Buffered Flash Chromatography

Best for: Mixtures with favorable ratios (>3:1) or small scale (<1 g).

Standard silica gel is acidic. The basic tertiary amine in the 3-azabicyclo scaffold will streak (tail) aggressively, causing isomer overlap. You must deactivate the silica.

The Solvent System:

  • Base Solvent: Dichloromethane (DCM)

  • Polar Modifier: Methanol (MeOH)

  • Buffer: Ammonium Hydroxide (NH

    
    OH, 28%) OR Triethylamine (Et
    
    
    
    N)

Step-by-Step:

  • Pre-treat Silica: Slurry the silica in DCM containing 1% Et

    
    N.
    
  • Eluent Preparation: Prepare a gradient of DCM:MeOH:NH

    
    OH (95:4:1 
    
    
    
    90:9:1).
    • Why NH

      
      OH? It sharpens the peaks better than Et
      
      
      
      N for hydroxyl-amines by suppressing silanol interactions.
  • Loading: Load the crude as a concentrated solution in DCM. Do not dry-load on Celite if possible, as it can broaden bands for this specific sticky scaffold.

  • Collection: The exo-isomer (less polar face) typically elutes first.

Protocol B: Chemical Derivatization (p-Nitrobenzoate Method)

Best for: 1:1 mixtures or when chromatography fails to resolve isomers.

If the


 difference is 

, direct separation is inefficient. Converting the alcohol to a crystalline ester amplifies the physical differences between isomers.

Workflow:

  • Esterification:

    • React crude alcohol (1.0 eq) with p-nitrobenzoyl chloride (1.2 eq) and Et

      
      N (2.0 eq) in DCM at 0°C 
      
      
      
      RT.
    • Mechanism:[1] The exo-OH is sterically more accessible and reacts faster; however, run to completion to derivatize both.

  • Separation:

    • The resulting esters have significantly different solubility profiles.

    • Recrystallize from EtOH/Heptane. The endo-ester often crystallizes preferentially due to better packing of the "folded" conformation.

    • Alternatively, the esters separate easily on silica (Hexane/EtOAc) because the amine polarity is masked by the lipophilic ester.

  • Hydrolysis (Recovery):

    • Dissolve pure ester in MeOH.

    • Add K

      
      CO
      
      
      
      (2.0 eq) and stir at RT for 2 hours.
    • Aqueous workup yields the pure alcohol isomer.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why can't I just use a stereoselective reduction to get the isomer I want? A: You can, but it is substrate-dependent.

  • L-Selectride (Bulky): Attacks the ketone from the less hindered exo-face, yielding the endo-alcohol (major product).

  • NaBH

    
     (Small):  Attacks from both faces, often yielding a 1:1 or 2:1 mixture favoring the endo-alcohol slightly due to thermodynamic stability.
    
  • Tip: If you need the exo-alcohol, perform a Mitsunobu inversion on the endo-alcohol, or oxidize the mixture to the ketone and reduce with a smaller hydride at low temperature.

Q2: My NMR shows double peaks for the benzyl protons. Is this the isomer mix? A: Not necessarily. This scaffold can exhibit invertomerism at the nitrogen atom or restricted rotation of the benzyl group.

  • Test: Run the NMR at 50°C. If the peaks coalesce, it is a conformational issue, not an isomer mixture. If they remain distinct, you have both endo and exo isomers.

Q3: The amine is streaking even with Triethylamine. What now? A: Switch to Alumina (Neutral, Grade III) stationary phase. Alumina is less acidic than silica and handles secondary/tertiary amines better without tailing. Use EtOAc/Hexane gradients.

References

  • Stereochemical Assignment in Bicyclic Systems

    • Cooley, J. H., & Williams, R. V. (1997).[2] Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. (Demonstrates the Karplus relationship for bridgehead/bridge protons).

  • Synthesis of 8-Aza/Oxa-bicyclo[3.2.

    • Reissig, H. U., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions. University of Regensburg.
  • Crystallographic Data for 6-oxa-3-aza Systems

    • Punzo, F., et al. (2004).[3] (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica. (Confirms the structural geometry and naming conventions).

  • Reduction of Azabicyclic Ketones

    • House, H. O., et al. (1991). Reduction of Azabicyclic Ketones. The Journal of Organic Chemistry. (Establishes hydride selectivity rules for bicyclic ketones).

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Benzyl-Azabicyclo Deprotection

Welcome to the technical support center for navigating the complexities of N-benzyl group deprotection in azabicyclo compounds. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of N-benzyl group deprotection in azabicyclo compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this critical synthetic step. Instead of a generic overview, we will directly address the common pitfalls and side reactions through a detailed troubleshooting and FAQ section, providing not just solutions but the mechanistic reasoning behind them.

Introduction: The Challenge of N-Debenzylation in Azabicyclo Systems

The N-benzyl group is a widely used protecting group for the nitrogen atom in azabicyclo scaffolds due to its stability and ease of installation. However, its removal, typically via catalytic hydrogenation, is often fraught with difficulties. The basicity of the azabicyclo nitrogen, both in the starting material and the product, can lead to a host of problems, including catalyst poisoning, incomplete reactions, and undesired side reactions.[1][2][3] This guide provides expert insights and field-proven protocols to overcome these challenges.

Troubleshooting & Frequently Asked Questions (FAQs)

This section is structured to address the most pressing issues encountered during the deprotection of N-benzyl-azabicyclo compounds.

Q1: My Pd/C catalyzed hydrogenolysis is extremely slow or has stalled completely. What's happening and how can I fix it?

A1: This is the most common issue, and it almost always points to catalyst poisoning. Both your N-benzyl protected starting material and, more significantly, your deprotected secondary amine product, can act as Lewis bases and strongly coordinate to the palladium metal surface.[1][2][3] This coordination blocks the active sites of the catalyst, effectively shutting down the hydrogenolysis reaction.

Core Mechanism: Catalyst Poisoning by Amines The lone pair of electrons on the nitrogen atom binds avidly to the electron-deficient palladium catalyst, leading to its deactivation.

Troubleshooting Protocol:

  • Acidification: The most effective countermeasure is to protonate the nitrogen atom. By adding a stoichiometric amount of a mild acid, you convert the amine into its ammonium salt. The resulting positive charge prevents the nitrogen from coordinating with the catalyst.

    • Recommended Acids: Acetic acid (AcOH) is a good first choice. For more stubborn cases, hydrochloric acid (HCl) can be used, often by running the reaction in an acidified alcoholic solvent like ethanolic HCl.[4]

    • Step-by-Step:

      • Dissolve your N-benzyl-azabicyclo compound in a suitable solvent (e.g., Ethanol, Methanol).

      • Add 1.0-1.5 equivalents of acetic acid.[4]

      • Add the Pd/C catalyst.

      • Proceed with hydrogenation (either with H₂ gas or a transfer hydrogenation source).

  • Switch to a More Robust Catalyst: If acidification is insufficient or incompatible with your substrate, consider a different palladium source.

    • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is renowned for its higher activity and greater resistance to amine poisoning, making it a preferred choice for N-debenzylation.[5][6] It is often effective under milder conditions (e.g., balloon H₂ pressure at room temperature).[6]

    • Mixed Catalyst Systems: Some studies have shown that a 1:1 mixture of Pd/C and Pd(OH)₂/C can be more effective than either catalyst alone, succeeding where individual catalysts fail.[7]

  • Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol%) can sometimes provide enough active sites to overcome partial poisoning and drive the reaction to completion.[5]

Q2: The deprotection worked, but I've isolated a new compound with an ethyl or methyl group on the nitrogen. What is this side product?

A2: You are observing N-alkylation, a common side reaction when using alcoholic solvents like ethanol or methanol.[8] The newly formed, highly nucleophilic secondary amine attacks the solvent, which can be activated by the palladium catalyst, leading to the formation of a tertiary amine.

Minimizing N-Alkylation:

  • Solvent Choice: The simplest solution is to switch to a non-alcoholic solvent.

    • Recommended Solvents: Tetrahydrofuran (THF), ethyl acetate (EtOAc), or 2,2,2-trifluoroethanol (TFE). TFE is particularly effective at preventing N-alkylation while still facilitating the hydrogenolysis.[8]

  • Reaction Temperature: Lowering the reaction temperature can also reduce the rate of this bimolecular side reaction.

Q3: My compound contains other reducible groups (e.g., O-benzyl ethers, aromatic halogens, alkenes). How can I selectively remove the N-benzyl group?

A3: Achieving selectivity is a significant challenge. Standard catalytic hydrogenation is often too aggressive. Here, alternative deprotection methods are superior.

Selective Deprotection Strategies:

MethodReagents & ConditionsAdvantagesDisadvantages & Side Reactions
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C, Ammonium Formate (HCOONH₄), Reflux in MeOH/EtOH[9]Avoids high-pressure H₂ gas; often faster.[10]Can still reduce other sensitive groups; potential for N-alkylation if using alcohol solvents.
Oxidative Cleavage Potassium tert-butoxide (KOtBu), DMSO, O₂ (air)[11]Excellent functional group tolerance (halogens, nitriles, benzyl ethers are stable).[11]Can fail for certain heterocyclic structures; may lead to decomposition if the reaction is slow.[11]
Acid-Mediated Cleavage Boron trichloride (BCl₃) or Trifluoroacetic Acid (TFA)[2][3]Effective when hydrogenation is not an option.Very harsh conditions; can promote Friedel-Crafts alkylation or ring-opening of the azabicyclo core.[11][12]

Expert Recommendation: For substrates with sensitive O-benzyl ethers, using Pearlman's catalyst (Pd(OH)₂/C) is often a good starting point, as it can selectively cleave N-benzyl groups in the presence of O-benzyl groups under carefully controlled conditions.[13]

Visual Workflow & Decision Guides

To aid in experimental design, the following diagrams outline key decision-making processes.

Deprotection_Strategy start Start: Deprotect N-Benzyl Azabicyclo check_groups Are other reducible groups present? (e.g., O-Bn, halogens) start->check_groups pd_c_h2 Try standard catalytic hydrogenation: 1. 10% Pd/C, H₂ (balloon or high pressure) 2. Solvent: EtOH or MeOH 3. Add 1.1 eq. Acetic Acid check_groups->pd_c_h2 No cth Try Catalytic Transfer Hydrogenation (CTH): Pd/C, Ammonium Formate check_groups->cth Yes no_groups No check_success_1 Reaction Complete? pd_c_h2->check_success_1 troubleshoot_1 Troubleshoot Poisoning: - Use Pearlman's Catalyst (Pd(OH)₂/C) - Increase catalyst loading - Switch to stronger acid (e.g., HCl) check_success_1->troubleshoot_1 No success Success: Isolate Product check_success_1->success Yes no_success_1 No (Sluggish/Stalled) troubleshoot_1->pd_c_h2 Re-attempt yes_groups Yes check_selectivity Was it selective? cth->check_selectivity oxidative Use Oxidative Cleavage: KOtBu, DMSO, O₂ check_selectivity->oxidative No check_selectivity->success Yes no_selectivity No oxidative->success

Caption: Decision workflow for selecting an N-debenzylation method.

Catalyst_Poisoning cluster_0 Mechanism of Catalyst Poisoning cluster_1 Prevention via Acidification Amine R₂NH (Amine) Lone Pair Catalyst_Poisoned Pd/C (Active Site) Blocked Site Amine:n->Catalyst_Poisoned:pd Strong Coordination (Deactivation) Amine_H R₂NH (Amine) Ammonium R₂NH₂⁺ (Ammonium Salt) No Lone Pair Amine_H->Ammonium Acid H⁺ (from AcOH) Acid->Ammonium Catalyst_Free Pd/C (Active Site) Free Site Ammonium:n->Catalyst_Free No Coordination (Catalyst remains active)

Caption: Catalyst poisoning by amines and its prevention.

Experimental Protocols

Protocol 1: General Procedure for Acid-Mediated Hydrogenolysis
  • To a solution of the N-benzyl-azabicyclo compound (1.0 mmol) in ethanol (20 mL), add acetic acid (1.1 mmol, 63 µL).

  • Carefully add 10% Palladium on Carbon (10 mol% Pd, ~106 mg) to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Maintain a positive pressure of H₂ (e.g., via a balloon or in a Parr shaker at 50 psi) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., chromatography or crystallization).

Protocol 2: Catalytic Transfer Hydrogenation (CTH)
  • In a round-bottom flask, dissolve the N-benzyl-azabicyclo compound (1.0 mmol) in methanol (25 mL).

  • Add ammonium formate (5.0 mmol, 315 mg).

  • Carefully add 10% Palladium on Carbon (10 mol% Pd, ~106 mg).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and filter through Celite® to remove the catalyst.

  • Concentrate the filtrate and partition the residue between dichloromethane and water.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude product.

References

  • Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters. Benchchem.
  • Technical Support Center: Improving the Efficiency of Benzyl Group Deprotection. Benchchem.
  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. Scholars@Duke.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate.
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. ResearchGate.
  • De-protection of N-Benzyl groups. Sciencemadness Discussion Board.
  • Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.
  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Publications.
  • Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate.
  • Can Pd/C go bad? And also advice on disacharide debenzylation. Reddit.
  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum.
  • Palladium on Carbon.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N.
  • The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.
  • How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate.
  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.
  • Benzyl Protection. Common Organic Chemistry.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC.
  • Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. ResearchGate.
  • Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. ResearchGate.
  • Hydrogenolysis of N‐benzyl amines. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

High-resolution mass spectrometry (HRMS) data for 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol

Executive Summary 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol (CAS: 1803598-69-7) represents a critical bicyclic scaffold in medicinal chemistry, particularly in the development of opioid receptor antagonists and NAAA i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol (CAS: 1803598-69-7) represents a critical bicyclic scaffold in medicinal chemistry, particularly in the development of opioid receptor antagonists and NAAA inhibitors. Its structural complexity—featuring a bridged ether/amine system and a secondary alcohol—presents unique analytical challenges.

While Nuclear Magnetic Resonance (NMR) is definitive for stereochemical assignment (endo/exo), High-Resolution Mass Spectrometry (HRMS) is the superior technique for validating elemental composition, detecting isobaric impurities, and confirming successful cyclization during synthesis. This guide provides a technical comparison of HRMS platforms for this specific scaffold and details the fragmentation behavior required for structural confirmation.

Part 1: Comparative Technology Analysis

For the characterization of C₁₃H₁₇NO₂ , not all mass spectrometry techniques offer equal value. The following table contrasts the performance of industry-standard platforms specifically for validating this bicyclic amine.

Performance Matrix: HRMS vs. Alternatives
FeatureQ-TOF (e.g., Agilent 6500) Orbitrap (e.g., Thermo Q-Exactive) Single Quad (Low Res) Relevance to Scaffold
Mass Accuracy < 2 ppm< 1 ppm~1000 ppm (0.1 Da)Critical: Distinguishes target from oxidative impurities (+16 Da) or des-benzyl byproducts.
Resolution ~40,000> 140,000Unit ResolutionHigh resolution is required to resolve isotopic fine structure if sulfur/halogen analogs are synthesized.
Scan Speed Fast (50+ Hz)Slower (Hz depends on res)FastQ-TOF preferred for UPLC screens; Orbitrap preferred for complex impurity profiling.
Isotopic Fidelity ExcellentGood (can suffer at high res)PoorEssential for confirming the formula C₁₃H₁₇NO₂ via theoretical isotope distribution.
Cost/Run HighHighLowUse Single Quad for routine monitoring; HRMS for final lot release.
Expert Insight: Why HRMS is Non-Negotiable

In the synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol, a common failure mode is incomplete transannular cyclization. The linear precursor may have the same nominal mass (MW 219) but a slightly different exact mass due to hydration/dehydration equilibria or oxidation states. Only HRMS with sub-5-ppm accuracy can confidently confirm the specific mass defect associated with the constrained bicyclic ring system compared to open-chain byproducts.

Part 2: Experimental Protocol & Methodology

Sample Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).

  • Concentration: 10 µM (avoid saturation to prevent space-charge effects in traps).

  • Additives: 0.1% Formic Acid (FA) is mandatory .

    • Reasoning: The tertiary amine in the bridgehead is basic. Acidification ensures efficient protonation

      
      , maximizing sensitivity in ESI(+) mode.
      
Instrumental Parameters (Generic Q-TOF/Orbitrap)
  • Ionization Source: Electrospray Ionization (ESI) Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 100–135 V.

    • Note: Keep relatively low to preserve the molecular ion. High energy will prematurely cleave the benzyl group.

  • Gas Temperature: 300°C.

  • Acquisition Range: m/z 50 – 1000.[1]

System Suitability Test (SST)

Before running the scaffold, verify mass accuracy using a standard tune mix (e.g., Agilent Tune Mix or caffeine standard).

  • Acceptance Criteria: Mass error < 3 ppm for internal standards.

Part 3: HRMS Data & Fragmentation Analysis

Theoretical Data
  • Chemical Formula: C₁₃H₁₇NO₂[2]

  • Monoisotopic Mass (Neutral): 219.12593 Da

  • Observed Ion [M+H]⁺: 220.13320 Da

Observed Fragmentation Pattern (MS/MS)

Upon Collision-Induced Dissociation (CID), this molecule exhibits a distinct "fingerprint" dictated by the stability of the benzyl cation and the bicyclic core.

m/z (Calc)Ion IdentityMechanismRelative Abundance
220.1332

Parent Ion (Protonated)100% (Low CE) / 20% (High CE)
202.1226

Loss of Hydroxyl group (Dehydration)Medium
91.0548

Tropylium Ion (Benzyl cleavage)Base Peak (High CE)
129.0789

Loss of Benzyl radical (Core retention)Low
Structural Interpretation[3]
  • The Tropylium Dominance (m/z 91): The bond between the bridgehead nitrogen and the benzyl carbon is the "weakest link" under high collision energy. The formation of the resonance-stabilized tropylium ion is characteristic of N-benzyl species.

  • Water Loss (m/z 202): The hydroxyl group at position 8 is prone to elimination, especially if the source temperature is too high. If m/z 202 is the base peak in the full scan (not MS/MS), your source temperature is likely too aggressive (thermal degradation).

Part 4: Visualization of Workflows

Diagram 1: Analytical Validation Workflow

This flowchart illustrates the decision matrix for validating the scaffold synthesis, highlighting where HRMS fits into the pipeline.

AnalyticalWorkflow Start Crude Synthesis Product LC UPLC Separation (C18 Column) Start->LC Detect Detector Selection LC->Detect SQ Single Quad MS (Unit Resolution) Detect->SQ Routine Monitor HRMS Q-TOF / Orbitrap (High Resolution) Detect->HRMS Structure Validation SQ_Res Result: m/z 220.1 (Ambiguous) SQ->SQ_Res HRMS_Res Result: m/z 220.1332 (Confirmed C13H17NO2) HRMS->HRMS_Res Decision Purity Check SQ_Res->Decision HRMS_Res->Decision Release Batch Release Decision->Release Target Found No Isobaric Impurity Reprocess Repurify / Re-synthesize Decision->Reprocess Mass Defect Mismatch

Caption: Decision-tree workflow for validating 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol synthesis.

Diagram 2: Fragmentation Pathway (MS/MS)

Visualizing the cleavage of the parent ion into its primary diagnostic fragments.

Fragmentation Parent Parent Ion [M+H]+ m/z 220.1332 Tropylium Tropylium Ion [C7H7]+ m/z 91.0548 Parent->Tropylium Benzyl Cleavage (Major Pathway) Core Bicyclic Core [M-Benzyl] m/z 129.07 Parent->Core Charge Retention on Core Dehydrated Dehydrated Ion [M+H-H2O]+ m/z 202.1226 Parent->Dehydrated Neutral Loss (-18 Da)

Caption: Primary ESI(+) fragmentation pathways. The m/z 91 peak is the diagnostic signature for the N-benzyl group.

References

  • Synthesis and Scaffold Context

    • Title: Synthesis of Bridged Bicyclic Amines by Intramolecular Amination.[3]

    • Source: Organic Letters (2020).
    • URL:[Link]

  • Instrument Comparison (Q-TOF vs Orbitrap)

    • Title: Q-TOF vs Orbitrap for Small Molecule Analysis.[1][4][5]

    • Source: Metabolomics Blog / ResearchG
    • URL:[Link]

  • Title: Interpretation of Mass Spectra of Nitrogen-Containing Heterocycles.
  • Specific Chemical Entity Data

    • Title: 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol Product Page.[2]

    • Source: Sigma-Aldrich / Merck.

Sources

Comparative

Technical Comparison: NOESY vs. X-Ray &amp; Computational Methods for Stereochemical Assignment

This guide details the validation of the stereochemistry for 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol , a pharmacologically relevant scaffold often found in morpholine-derived drug candidates. While X-ray crystallogr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of the stereochemistry for 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol , a pharmacologically relevant scaffold often found in morpholine-derived drug candidates.

While X-ray crystallography is the gold standard for absolute configuration, it requires single crystals which are often elusive for oily, low-melting intermediates like this bicyclic alcohol. Nuclear Overhauser Effect Spectroscopy (NOESY) offers a robust, solution-state alternative by determining the relative spatial arrangement (endo vs. exo) of the C8-hydroxyl group.

Executive Summary
MetricNOESY (Recommended) X-Ray Crystallography DFT-GIAO Calculation
Primary Output Relative Stereochemistry (Spatial Proximity)Absolute Configuration (3D Coordinates)Theoretical Shift Prediction
Sample Requirement ~5-10 mg (Solution)Single Crystal (Solid)Structure File (.mol)
Turnaround 2-4 HoursDays to Weeks12-24 Hours
Limitation Requires rigid conformation; Interpretation dependent.Crystal growth failure; Packing forces may alter conf.Computationally expensive; Requires experimental match.
Verdict Primary Method for rapid routine validation.Validation Method for final candidates.Support Method for ambiguous NOE data.

Part 1: The Stereochemical Challenge

The 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol scaffold possesses a rigid bicyclic framework. The core connectivity is established by synthesis, but the stereocenter at C8 (the 1-atom bridge) is often ambiguous, formed as a mixture of diastereomers during reduction or cyclization.

The Two Diastereomers

The configuration is defined by the orientation of the C8-OH group relative to the nitrogen-containing bridge (3-atom bridge) vs. the oxygen-containing bridge (2-atom bridge) .

  • Endo-Isomer (Syn-N): The C8-OH points towards the larger 3-azabridge. Consequently, the C8-Proton (H8) points towards the 6-oxabridge.

  • Exo-Isomer (Anti-N): The C8-OH points away from the 3-azabridge (towards the 6-oxabridge). Consequently, the C8-Proton (H8) points towards the 3-azabridge.

Note: In rigid [3.2.1] systems, "Endo" and "Exo" labels can vary by convention. This guide uses Syn/Anti to the Nitrogen Bridge for unambiguous clarity.

Part 2: NOESY Methodology & Interpretation

The Mechanistic Principle

NOESY relies on cross-relaxation between spins in close spatial proximity (< 5 Å). The intensity of the cross-peak is proportional to


. In the rigid [3.2.1] bicycle, the distance differences between H8 and the bridge protons are distinct (~2.4 Å vs >4.0 Å), leading to strong, unambiguous NOE signals.
Diagnostic Correlations

To determine the configuration, acquire a phase-sensitive NOESY spectrum and look for the "Lighthouse" interaction of H8 .

  • Scenario A: The Exo-OH (Syn-H8 to Nitrogen)

    • H8 Orientation: Points directly at the axial protons of the nitrogen bridge (C2/C4).

    • Key NOE Signal: Strong correlation between H8 and H2(ax) / H4(ax) .

    • Secondary Signal: Weak or no correlation to H7.

  • Scenario B: The Endo-OH (Anti-H8 to Nitrogen)

    • H8 Orientation: Points away from the nitrogen bridge, towards the oxygen bridge (C6/C7).

    • Key NOE Signal: Strong correlation between H8 and H7(endo) .

    • Secondary Signal: No correlation to H2/H4.

Experimental Protocol

Sample Preparation:

  • Solvent: CDCl₃ or DMSO-d₆ (ensure no peak overlap at H8 region).

  • Concentration: 10–20 mg in 0.6 mL (High concentration improves NOE signal-to-noise).

  • Degassing: Critical. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), reducing the NOE enhancement. Bubble Argon for 5 mins.
    

Acquisition Parameters (600 MHz recommended):

  • Pulse Sequence: noesygpphpp (Phase-sensitive with gradient selection).

  • Mixing Time (

    
    ): 400–500 ms .
    
    • Why? Small molecules (MW ~220) in non-viscous solvents have near-zero NOE at short mixing times. Longer

      
       is required for the NOE buildup, but avoid >800 ms to prevent spin-diffusion artifacts.
      
  • Relaxation Delay (

    
    ):  2–3 seconds (Ensure full relaxation for quantitative integration).
    
  • Scans: 16–32 scans per increment (256 increments).

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning the stereochemistry based on NOESY data.

StereochemAssignment Start Synthesize 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol Acquire Acquire 1H-NMR & NOESY (Mix time: 500ms) Start->Acquire Locate Locate H8 Resonance (Typically doublet/multiplet @ 3.5-4.5 ppm) Acquire->Locate Decision Analyze H8 Cross-Peaks Locate->Decision Result_Exo OBSERVATION: Strong NOE: H8 <-> H2(ax)/H4(ax) (H8 faces N-bridge) Decision->Result_Exo Correlation A Result_Endo OBSERVATION: Strong NOE: H8 <-> H7(endo) (H8 faces O-bridge) Decision->Result_Endo Correlation B Conclusion_Exo CONCLUSION: Exo-OH Isomer (OH is Anti to Nitrogen) Result_Exo->Conclusion_Exo Conclusion_Endo CONCLUSION: Endo-OH Isomer (OH is Syn to Nitrogen) Result_Endo->Conclusion_Endo

Caption: Logic flow for stereochemical assignment using H8 NOE correlations.

Part 4: Supporting Computational Validation (DFT-GIAO)

If NOESY results are ambiguous (e.g., due to peak overlap), Density Functional Theory (DFT) provides a self-validating check.

Workflow:

  • Conformational Search: Generate conformers for both endo and exo diastereomers (e.g., MMFF94 force field).

  • Geometry Optimization: DFT level (B3LYP/6-31G*).

  • NMR Calculation: GIAO method (Gauge-Independent Atomic Orbital) at mPW1PW91/6-311+G(2d,p).

  • Comparison: Calculate the Mean Absolute Error (MAE) between experimental and calculated chemical shifts (

    
    ).
    
    • Match Criteria: The correct isomer typically yields an MAE < 0.1 ppm for ¹H and < 2.0 ppm for ¹³C.

Part 5: Summary of Experimental Expectations

ProtonChemical Shift (Approx)MultiplicityKey NOE (Exo-OH)Key NOE (Endo-OH)
H8 3.8 - 4.2 ppmd / tH2(ax), H4(ax) H7(endo)
H1/H5 4.3 - 4.6 ppmmH8 (Weak)H8 (Weak)
H2/H4 2.2 - 3.0 ppmddH8 (Strong) No Correlation
H7 3.5 - 3.9 ppmmNo CorrelationH8 (Strong)

Note on Absolute Configuration: NOESY determines the relative stereochemistry (diastereomer identity). If the starting material (e.g., a chiral amine or amino acid precursor) was enantiopure, determining the relative configuration of C8 establishes the absolute configuration of the entire molecule. If the starting material was racemic, NOESY identifies which racemic diastereomer (Endo or Exo) has been isolated.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY pulse sequences and mixing times).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for interpretation of bicyclic systems).

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Case studies on rigid bicyclic frameworks).

  • Bagno, A., et al. (2006). "DFT calculation of NMR parameters in the structural elucidation of natural products." Annual Reports on NMR Spectroscopy. (Validation of GIAO methods).

Validation

Comparative Analysis of IR Spectroscopic Signatures in Bridged Ether-Amine Bicycles

Executive Summary & Technical Context[1][2][3][4][5] Bridged ether-amine bicycles (e.g., 8-oxa-3-azabicyclo[3.2.1]octane derivatives, epibatidine analogs) represent a privileged scaffold in medicinal chemistry, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

Bridged ether-amine bicycles (e.g., 8-oxa-3-azabicyclo[3.2.1]octane derivatives, epibatidine analogs) represent a privileged scaffold in medicinal chemistry, particularly for CNS-active targets like nicotinic acetylcholine receptors (nAChRs). However, their structural elucidation presents a distinct challenge: the vibrational modes of the ether bridge (-O-) and the amine (-N-) significantly overlap in the "fingerprint region" (


).

This guide provides an advanced comparative analysis of the infrared (IR) signatures of these rigid bicycles versus their acyclic counterparts. Unlike standard aliphatic amines or ethers, the geometric constraints of the bicyclic framework induce specific bond angle deformations (Bredt’s rule context) and force constant changes that result in diagnostic spectral shifts.

Mechanistic Insight: The Physics of Rigidity

To interpret these spectra accurately, one must understand the causality behind the peak shifts. In a flexible acyclic ether, the C-O-C bond angle is relaxed (~112°). In a bridged system, this angle is constrained, altering the hybridization character of the oxygen orbitals and, consequently, the force constant (


) of the bond.

According to Hooke’s Law approximation for vibrational frequency (


):


  • Ring Strain Effect: In strained bridges (e.g., [2.2.1] systems), the bond angle compression increases the

    
    -character of the C-O sigma bonds, effectively stiffening the "spring" (increasing 
    
    
    
    ). This typically results in a blue shift (higher wavenumber) for the asymmetric stretching vibration compared to acyclic analogs.
  • Coupling Effects: The rigidity of the bicycle facilitates strong vibrational coupling between the C-C skeletal modes and the C-O/C-N stretches, often splitting single broad bands into sharp, distinct doublets.

Comparative Spectral Analysis

The following data compares the characteristic vibrational modes of a representative bridged scaffold (8-oxa-3-azabicyclo[3.2.1]octane) against standard acyclic controls (e.g., Diethyl ether / Diethylamine).

Table 1: Characteristic Vibrational Shifts
Vibrational ModeAcyclic/Flexible Analog (

)
Bridged Ether-Amine (

)
Diagnostic Feature
C-O-C Asym. Stretch

(Strong, Broad)

(Split, Sharp)
Often appears as a doublet due to rigid coupling; frequency lowers in less strained [3.2.1] systems compared to epoxides.
C-O-C Sym. Stretch

(Weak)

(Medium)
Intensified by the fixed dipole orientation of the bridge.
C-N Stretch (Amine)

(Medium)

(Strong)
Overlaps with ether bands; often sharper in bicycles due to restricted conformers.
Bohlmann Bands Rare (requires specific geometry)

(Variable)
Visible only if the N-lone pair is anti-periplanar to adjacent C-H bonds (common in specific rigid conformers).
N-H Stretch (2°)

(Broad)

(Sharp)
Reduced H-bonding entropy leads to sharper peaks in dilute solution.
Deep Dive: The "Fingerprint" Overlap ( )

The most critical region for these molecules is the overlap of the C-O-C and C-N stretches.

  • The Ether Bridge: In the [3.2.1] system, the ether oxygen is part of a 5-membered ring bridge. Unlike the high-strain shift seen in 3-membered epoxides (which shift to

    
    ), the 5-membered bridge often resonates near 
    
    
    
    but with a distinct sharpness not seen in open chains.
  • The Amine: The C-N stretch in the 6-membered ring portion of the bicycle is mechanically coupled to the bridge.

Experimental Protocol: The "Salt Shift" Validation

Trustworthiness Principle: A single IR spectrum is rarely conclusive for these structures due to the overlap described above. The following self-validating protocol uses chemical derivatization to distinguish the Amine C-N from the Ether C-O.

Method: Hydrochloride Salt Formation

Protonation of the amine converts the nitrogen lone pair into a N-H bond (


), significantly altering the C-N force constant and N-H vibrational modes, while leaving the ether bridge (C-O-C) relatively unperturbed.

Step-by-Step Workflow:

  • Acquire Baseline Spectrum: Record FTIR (ATR or Transmission) of the free base bridged bicycle.

  • In-situ Salt Formation:

    • Dissolve 5-10 mg of sample in dry ether/DCM.

    • Bubble dry HCl gas or add 1M HCl in ether.

    • Evaporate solvent to isolate the hydrochloride salt.

  • Acquire Salt Spectrum: Record FTIR of the salt.

  • Differential Analysis:

    • Ether Peak: The band at

      
       (C-O-C) will remain stationary or shift negligibly (
      
      
      
      ).
    • Amine Peak: The C-N bands (

      
      ) will shift intensity and frequency.
      
    • New Ammonium Band: Appearance of a broad, strong "ammonium band" at

      
       confirms the N-site.
      
Visualization: Spectral Logic Flow

SpectralLogic Sample Unknown Bridged Ether-Amine Sample IR_Base Acquire IR (Free Base) Region: 1000-1300 cm-1 Sample->IR_Base Decision Ambiguous Overlap? (C-O vs C-N) IR_Base->Decision Protocol Execute HCl Salt Protocol Decision->Protocol Yes Result_Ether Peak Stationary (Confirms C-O-C Bridge) Protocol->Result_Ether Compare Spectra Result_Amine Peak Shifts/Broadens (Confirms C-N Amine) Protocol->Result_Amine

Figure 1: Decision logic for distinguishing overlapping ether and amine signals using the Salt Shift method.

Comparative Technology Guide

While IR is excellent for functional group fingerprinting, it must be contextualized against other analytical techniques for this specific scaffold.

FeatureIR SpectroscopyNMR (

H /

C)
X-Ray Crystallography
Bridgehead Identification Good. C-O stretch is distinct if C-N is masked.Excellent. Bridgehead protons show diagnostic chemical shifts (

ppm) and coupling constants (

).
Definitive. Provides exact bond lengths and angles.
Stereochemistry (exo/endo) Poor. Difficult to distinguish without reference spectra.Excellent. NOE experiments and coupling constants define geometry.Definitive. Absolute configuration.
Sample Requirement Low (<5 mg), non-destructive (ATR).Medium (~10 mg), requires deuterated solvent.High (requires single crystal).
Throughput High (seconds).[1]Medium (minutes/hours).[1]Low (days).
Diagram: Experimental Workflow for Structural Confirmation

Workflow cluster_Analysis Analytical Triage Synthesis Synthesis of Bridged Bicycle IR IR (ATR) Quick Check: Functional Groups Synthesis->IR NMR NMR (1H/13C/NOE) Geometry & Connectivity IR->NMR Pass MS Mass Spec MW Confirmation NMR->MS Validation Data Synthesis: 1. IR confirms Ether/Amine presence 2. NMR confirms Bridgehead Geometry MS->Validation

Figure 2: Integrated analytical workflow placing IR spectroscopy as the primary rapid-screening tool.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR assignments).
  • Daly, J. W., et al. (1994). "Epibatidine, a potent analgesic and nicotinic agonist."[2][3][4] Journal of the American Chemical Society. Link (Source for Epibatidine structural data).

  • Wiberg, K. B. (1996). "The Interaction of Carbonyl and Ether Groups with the Bicyclo[1.1.1]pentane Ring." Journal of Organic Chemistry. Link (Foundational work on strain effects on vibrational modes).

  • Sigma-Aldrich. (2023). Product Specification: 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.[5][6] Link (Reference for commercial standard spectra).

  • Specac Application Notes. (2020). Interpreting Infrared Spectra: Amines and Ethers. Link (General methodology for amine/ether differentiation).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Reactant of Route 2
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
© Copyright 2026 BenchChem. All Rights Reserved.